molecular formula C15H19N3 B13318841 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine

Cat. No.: B13318841
M. Wt: 241.33 g/mol
InChI Key: MOOGCAQAJNQXGL-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine is a chemical compound of significant interest in medicinal chemistry and preclinical research, with the molecular formula C₁₅H₁₉N₃ and a molecular weight of 241.33 g/mol. This scaffold, which features a piperidine ring linked to a p-tolyl-substituted imidazole, is a versatile building block in the synthesis of more complex molecules. Its structure is analogous to other researched compounds like 2-(1H-imidazol-2-yl)piperidine (CAS# 933725-12-3) . The core application of this compound lies in early-stage drug discovery, particularly as a precursor or pharmacophore in developing therapeutics. Similar imidazole-piperidine hybrids are investigated for their potential to interact with biological targets such as enzymes and receptors . Researchers utilize this family of compounds in the design and synthesis of novel small molecules for screening against various disease models. It is strictly for research and development purposes in a controlled laboratory environment. Safety and Handling: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all safe laboratory practices.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidine

InChI

InChI=1S/C15H19N3/c1-11-5-7-12(8-6-11)14-10-17-15(18-14)13-4-2-3-9-16-13/h5-8,10,13,16H,2-4,9H2,1H3,(H,17,18)

InChI Key

MOOGCAQAJNQXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

A foundational approach involves reacting 4-(4-methylphenyl)-1,2-diamine with a piperidine-derived carbonyl compound. For example:

  • Step 1 : Piperidine-4-carboxaldehyde is reacted with 4-(4-methylphenyl)-1,2-diamine in acetic acid under reflux (24–48 hours) to form the imidazole ring.
  • Step 2 : The intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Key Parameters :

Parameter Condition
Solvent Acetic acid (reflux)
Reaction Time 24–48 hours
Purification Column chromatography, recrystallization

Piperidine Ring Formation via Reductive Amination

Reductive amination is employed to construct the piperidine moiety post-imidazole synthesis:

  • Step 1 : 4-(4-Methylphenyl)-1H-imidazole-2-carbaldehyde is treated with a primary amine (e.g., 4-aminopiperidine) in dichloromethane.
  • Step 2 : Sodium triacetoxyborohydride (STAB) is added as a reducing agent at 0–5°C, followed by stirring at room temperature for 12 hours.
  • Step 3 : The product is isolated via filtration and washed with cold methanol.

Yield Optimization :

  • STAB enhances selectivity for secondary amine formation (yield: 65–78%).
  • Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

Crystallization and Polymorph Control

Patents describe solvent-mediated crystallization to obtain pure polymorphs:

  • Method A : Dissolve the crude compound in a dichloromethane/methanol mixture (3:1 v/v), then add methyl tert-butyl ether at −5°C to −10°C to precipitate crystalline Form-2.
  • Method B : Slurry the compound in cyclohexane at 10–15°C for 45 minutes to enhance particle size distribution (D(0.5) = 5.41 µm).

Critical Solvent Systems :

Solvent Combination Purpose
Dichloromethane/MeOH Dissolution of hydrophobic core
MTBE/Cyclohexane Anti-solvent for crystallization

Stereoselective Modifications

Thesis work highlights stereochemical control using chiral auxiliaries:

  • Wittig Reaction : 4-Piperidone intermediates are treated with ylides to install substituents at C2, enabling access to enantiopure products.
  • Oxidation : Manganese dioxide selectively oxidizes benzylic amines to amides, avoiding over-oxidation of the imidazole ring.

Chiral Resolution :

  • Diastereomeric mixtures are separated via preparative HPLC (Chiralpak AD-H column).

Scale-Up and Industrial Feasibility

Large-scale synthesis (patent data):

  • Batch Process : 20 g scale in 2.5 L solvent yields 85–90% purity post-crystallization.
  • Seeding Strategy : Addition of 0.2–0.5% crystalline Form-2 seeds ensures polymorphic consistency.

Analytical Validation

  • PXRD : Peaks at 2θ = 12.3°, 15.7°, and 24.9° confirm Form-2 crystallinity.
  • HPLC : Purity >99% achieved using C18 reverse-phase columns (ACN/water + 0.1% TFA).

Scientific Research Applications

Scientific Research Applications of 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine Dihydrochloride

This compound dihydrochloride is a chemical compound with the molecular formula C15H19N32HClC_{15}H_{19}N_3\cdot 2HCl. It is a derivative of piperidine and imidazole, and it features a phenyl group substituted at the 4-position of the imidazole ring. Due to its unique chemical properties, this compound is often used in scientific research and various industrial applications.

Chemistry

This compound dihydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to form derivatives with different functional groups. Common oxidizing agents like potassium permanganate (KMnO4KMnO_4) and hydrogen peroxide (H2O2H_2O_2), and reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) can be used to modify its structure. Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Biology

This compound is used in biological studies involving enzyme inhibition and receptor binding. Research indicates that derivatives of imidazole and piperidine can exhibit significant activity against delta-, mu-, and kappa-opioid receptors, suggesting a potential role in pain modulation and other therapeutic areas.

Pharmacology and Medicinal Chemistry

This compound dihydrochloride has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Opioid Receptor Affinity: Studies have shown that compounds similar to this compound dihydrochloride demonstrate selective binding to opioid receptors. For instance, a related series of piperidine derivatives exhibited a KiK_i value of 18 nM for the delta-opioid receptor, demonstrating significant selectivity over mu and kappa receptors. This highlights the potential of imidazole-piperidine hybrids in developing new analgesics.

Anxiolytic and Antidepressant Effects: Research conducted on selected piperidine derivatives revealed their efficacy in reducing anxiety-like behaviors in mice. The administration of these compounds led to significant reductions in stress-induced vocalizations, indicating their potential as anxiolytics.

Antimicrobial Activity: In another study focusing on antibacterial activity, derivatives similar to this compound were tested against several pathogens. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL.

Industrial Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The piperidine ring can enhance the compound’s binding affinity and specificity. Molecular targets may include enzymes involved in metabolic pathways or receptors in the central nervous system.

Comparison with Similar Compounds

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives

Key Compound : 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine (delta-opioid agonist)

  • Biological Activity : The 4-phenyl derivative exhibits potent delta-opioid receptor agonism (Ki = 18 nM) with >258-fold selectivity over mu-opioid receptors . The methyl substitution in 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine may improve metabolic stability or blood-brain barrier penetration, though direct pharmacological data are lacking .
  • Synthesis : Both compounds are synthesized via SNAr reactions, but the delta-opioid agonist involves additional steps for functional group optimization .
Parameter This compound 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine
Substituent at Position 4 4-Methylphenyl Phenyl
Opioid Receptor Affinity Not reported Ki = 18 nM (delta)
Selectivity N/A >258-fold (delta vs. mu)

2-(1-Methyl-1H-imidazol-2-yl)-1-{[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]methyl}piperidine

Key Compound : A structurally complex analog with an oxazole-piperidine-imidazole scaffold (CAS: 420258) .

  • Structural Differences : Incorporates an oxazole ring and a biphenyl group, increasing molecular weight and steric bulk compared to the target compound.
  • Biological Activity: No explicit data provided, but oxazole moieties are associated with antimicrobial and anti-inflammatory properties .
  • Applications : Likely explored for CNS or anti-infective applications due to hybrid heterocyclic architecture .

4-(1H-Imidazol-4-yl)-1-methylpiperidine

Key Compound : 4-(1H-Imidazol-4-yl)-1-methylpiperidine (CAS: 106243-44-1) .

  • Structural Differences : Imidazole is attached at position 4 of the piperidine ring, with an additional methyl group on the piperidine nitrogen.
  • Applications : Unclear, but similar structures are used in ligand design for G-protein-coupled receptors (GPCRs) .

4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine Hydrochloride

Key Compound : Features a sulfanyl linker between imidazole and piperidine (CAS: 1177344-02-3) .

  • Structural Differences : Sulfanyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 4-methylphenyl group in the target compound.
  • Applications : Sulfur-containing analogs are often explored for kinase inhibition or antiviral activity .

Functional Comparison with Broader Imidazole-Piperidine Hybrids

Antimicrobial Activity

Compounds like 2-((4-(4-chlorofuran-2-yl)-1H-imidazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide () demonstrate broad-spectrum antimicrobial activity . The target compound’s lack of an aminoacetamide side chain may limit similar efficacy, though its lipophilic 4-methylphenyl group could enhance membrane penetration .

CNS-Targeted Activity

Piperidine-imidazole hybrids are prevalent in CNS drug discovery. For example, tedatioxetine (4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine) is a serotonin reuptake inhibitor, highlighting the pharmacological relevance of methylphenyl substitutions .

Biological Activity

The compound 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly its interactions with opioid receptors. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 4-methylphenyl group and an imidazole moiety. Its chemical formula is C15H21N3C_{15}H_{21}N_3, and it exists in various salt forms, enhancing its solubility and stability in biological systems.

Opioid Receptor Modulation

Research indicates that this compound exhibits significant activity as a selective agonist for delta-opioid receptors . This selectivity is crucial for reducing the side effects commonly associated with non-selective opioid receptor agonists. Studies have demonstrated that this compound can produce anxiolytic and antidepressant-like effects in animal models, which are mediated through its action on neurotransmitter systems involved in mood regulation .

Structure-Activity Relationships (SAR)

The SAR studies of derivatives of this compound reveal important insights into its pharmacological profile. For instance, modifications to the piperidine or imidazole moieties can significantly alter binding affinities and functional activities at various opioid receptors. The following table summarizes key findings from SAR analyses:

Compound NameBinding Affinity (K_i)SelectivityBiological Activity
This compound18 nM (delta)>258-fold over muAnxiolytic, Antidepressant-like
4-Phenyl-4-(1H-imidazol-2-yl)-piperidine14 nM (delta)HighAnxiolytic effects in mice
2-(1H-benzimidazol-2-yl)piperidineVariesModerateDifferent receptor dynamics

Anxiolytic and Antidepressant Effects

In a study using the mouse tail suspension test, derivatives of this compound were shown to exhibit significant antidepressant-like effects, with a notable reduction in immobility time compared to control groups . Additionally, the neonatal ultrasonic vocalization test indicated anxiolytic properties, suggesting that these compounds can modulate anxiety-related behaviors effectively.

Binding Affinity Studies

Binding affinity studies conducted using radiolabeled ligands demonstrated that this compound has a high affinity for delta-opioid receptors, with K_i values indicating potent interaction. This selectivity is critical for developing therapeutic agents that minimize adverse effects typically associated with broader spectrum opioid agonists .

Q & A

Basic: What are the established synthetic routes for 2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways, including:

  • Imidazole ring formation : Using 4-methylbenzaldehyde, ammonium acetate, and a diketone precursor under reflux in acetic acid or ethanol .
  • Piperidine coupling : Nucleophilic substitution or reductive amination to attach the piperidine moiety, often requiring catalysts like Pd/C for hydrogenation .
  • Critical reagents : Sodium borohydride (NaBH₄) for selective reductions and hydrogen peroxide (H₂O₂) for oxidations to stabilize intermediates .
  • Optimization : Yield improvements (≥60%) are achieved by controlling solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of amines to imidazole precursors .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to imidazole protons (δ 7.2–8.1 ppm) and piperidine carbons (δ 40–60 ppm) .
    • FT-IR : Confirm N–H stretches (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • Crystallography :
    • X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) and WinGX/ORTEP for anisotropic displacement modeling .
    • Data collection : High-resolution (<1.0 Å) datasets minimize twinning artifacts common in imidazole derivatives .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition : Test against kinases (e.g., p38 MAPK) via fluorescence polarization assays, with IC₅₀ values <10 µM indicating potency .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing EC₅₀ values to reference drugs .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) to quantify Ki values .

Advanced: How to resolve discrepancies between crystallographic data and computational models?

  • Refinement strategies :
    • Apply SHELXL’s TWIN/BASF commands for twinned crystals .
    • Use disorder modeling in WinGX for flexible piperidine conformers .
  • Validation tools :
    • Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify torsional mismatches .
    • Analyze residual density maps (>0.3 eÅ⁻³) to detect unresolved solvent molecules .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs with varying substituents?

  • Analog synthesis : Introduce substituents at the 4-methylphenyl (e.g., halogens, methoxy) or piperidine (e.g., sulfonyl, carbonyl) groups .
  • Pharmacokinetic profiling :
    • Measure logP (HPLC) to correlate lipophilicity with membrane permeability .
    • Assess metabolic stability using liver microsomes (t₁/₂ >30 min suggests viability) .
  • Activity cliffs : Identify analogs with >10-fold potency differences using 3D-QSAR models .

Advanced: What experimental approaches elucidate the mechanism of action via molecular interactions?

  • Molecular docking :
    • Use AutoDock Vina to simulate binding to p38 MAPK (PDB: 1OUY). Prioritize poses with hydrogen bonds to imidazole N–H and piperidine NH groups .
    • Validate with mutagenesis (e.g., Ala scanning of kinase active sites) .
  • Biophysical assays :
    • Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
    • Isothermal titration calorimetry (ITC) for ΔG and ΔH values .

Advanced: How to address conflicting bioactivity data across different assay platforms?

  • Data normalization :
    • Use Z-scores to standardize activity metrics (e.g., IC₅₀) between fluorescence- and radiometric-based assays .
  • Orthogonal validation :
    • Confirm enzyme inhibition with Western blotting (e.g., phospho-p38 levels) .
    • Replicate cytotoxicity results in 3D spheroid models for physiological relevance .

Advanced: What strategies improve metabolic stability without compromising potency?

  • Structural modifications :
    • Replace labile methyl groups with trifluoromethyl (enhances steric bulk and electron-withdrawing effects) .
    • Introduce piperidine N-methylation to block oxidative metabolism .
  • In silico guidance :
    • Use MetaSite to predict CYP450 oxidation sites and prioritize stable analogs .

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